molecular formula C12H15NO2 B2494776 rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 166878-52-0

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B2494776
CAS No.: 166878-52-0
M. Wt: 205.257
InChI Key: MOTBPVCOQQBGNY-SWOGREBESA-N
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Description

The compound rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a fascinating molecule that belongs to the isoindole family. This specific compound exhibits unique structural features and chemical properties, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione typically involves a multi-step process, often starting from readily available starting materials such as substituted cyclohexanones and nitrogen-containing reagents. A typical synthetic route may include:

  • Cycloaddition Reactions: One approach involves a Diels-Alder cycloaddition reaction where a substituted cyclohexanone undergoes a reaction with a suitable diene to form a cyclohexene intermediate.

  • Reduction and Cyclization: This intermediate is then reduced and subsequently cyclized using appropriate conditions (e.g., acidic or basic catalysts) to form the isoindole core structure.

  • Final Modifications: The final steps involve introducing the 1-methylethylidene group at the appropriate position through selective alkylation reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient routes to maximize yield and reduce costs. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic methods can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione undergoes various types of chemical reactions, including:

  • Oxidation: The molecule can undergo oxidation reactions, especially at the methylethylidene group, leading to the formation of corresponding oxides or hydroxides.

  • Reduction: Reductive conditions can lead to the saturation of the isoindole ring or reduction of the methylethylidene group to an isopropyl group.

  • Substitution: Substitutions can occur at different positions of the isoindole ring, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Catalysts: Palladium on carbon (for hydrogenation reactions)

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield corresponding ketones or alcohols, while reductions could produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound might be investigated for its interaction with biological macromolecules, such as proteins and nucleic acids. Its structural motif could be relevant in the design of bioactive molecules or as a scaffold in drug discovery.

Medicine

Medically, compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral research. Detailed studies are required to fully elucidate its potential therapeutic applications.

Industry

In the industrial context, the compound's unique properties can be harnessed in materials science, particularly in the development of new polymers, coatings, or as intermediates in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological outcomes. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Compared to other similar isoindole derivatives, rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione stands out due to its unique substitution pattern and structural configuration. Similar compounds might include:

  • rel-(3aR,4R,7S,7aS)-8-(1-propylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

  • rel-(3aR,4R,7S,7aS)-8-(1-butylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

These similar compounds share the isoindole core but differ in the side chains or specific substituents, which can influence their chemical reactivity and biological activities.

Conclusion

This compound is a compound of great interest due to its unique structure and potential applications across various scientific fields. Its synthesis, reactivity, and applications continue to be subjects of extensive research, highlighting its significance in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(1R,2R,6S,7S)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h6-7,9-10H,3-4H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTBPVCOQQBGNY-SWOGREBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C3C2C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1[C@@H]2CC[C@H]1[C@H]3[C@@H]2C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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